molecular formula C8H17NO B1531939 2-(2-Methyloxan-4-yl)ethan-1-amine CAS No. 1343285-63-1

2-(2-Methyloxan-4-yl)ethan-1-amine

Cat. No.: B1531939
CAS No.: 1343285-63-1
M. Wt: 143.23 g/mol
InChI Key: XXBCFFVCEMIJMF-UHFFFAOYSA-N
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Description

2-(2-Methyloxan-4-yl)ethan-1-amine is an organic compound with the molecular formula C7H15NO. It is a derivative of oxane, a cyclic ether, and contains an amine group attached to the second carbon of the oxane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of 2-methyloxan-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Amination of Alcohols: Another method is the amination of 2-methyloxan-4-ol using ammonia or an amine derivative under reductive amination conditions.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through catalytic hydrogenation of the corresponding ketone or alcohol. This process involves high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C).

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding amine oxide using oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: The compound can undergo further reduction to produce secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), m-CPBA, and basic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed:

  • Amine Oxides: From oxidation reactions.

  • Secondary and Tertiary Amines: From further reduction reactions.

  • Amine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(2-Methyloxan-4-yl)ethan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methyloxan-4-yl)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-Methyloxan-4-ol: A closely related alcohol derivative.

  • 2-Methyloxan-4-one: The corresponding ketone form.

  • 2-(2-Methyloxan-4-yl)methanol: Another alcohol derivative with a similar structure.

Uniqueness: 2-(2-Methyloxan-4-yl)ethan-1-amine is unique due to its amine group, which imparts different chemical reactivity compared to its alcohol and ketone counterparts. This amine group allows for a wider range of chemical transformations and applications.

Properties

IUPAC Name

2-(2-methyloxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-6-8(2-4-9)3-5-10-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBCFFVCEMIJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyloxan-4-yl)ethan-1-amine
Reactant of Route 2
2-(2-Methyloxan-4-yl)ethan-1-amine
Reactant of Route 3
2-(2-Methyloxan-4-yl)ethan-1-amine
Reactant of Route 4
2-(2-Methyloxan-4-yl)ethan-1-amine
Reactant of Route 5
2-(2-Methyloxan-4-yl)ethan-1-amine
Reactant of Route 6
2-(2-Methyloxan-4-yl)ethan-1-amine

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